

2-Bromoisonicotinamide: A Versatile Heterocyclic Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromoisonicotinamide**

Cat. No.: **B1275101**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoisonicotinamide, a halogenated pyridine derivative, has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its strategic placement of a bromo substituent at the 2-position of the pyridine ring, ortho to the nitrogen atom, renders it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity profile, coupled with the inherent biological relevance of the isonicotinamide scaffold, has positioned **2-bromoisonicotinamide** as a valuable tool in the fields of medicinal chemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and extensive applications in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable its effective utilization in research and development settings.

Chemical and Physical Properties

2-Bromoisonicotinamide is a stable, off-white to yellow solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1. The presence of the bromine

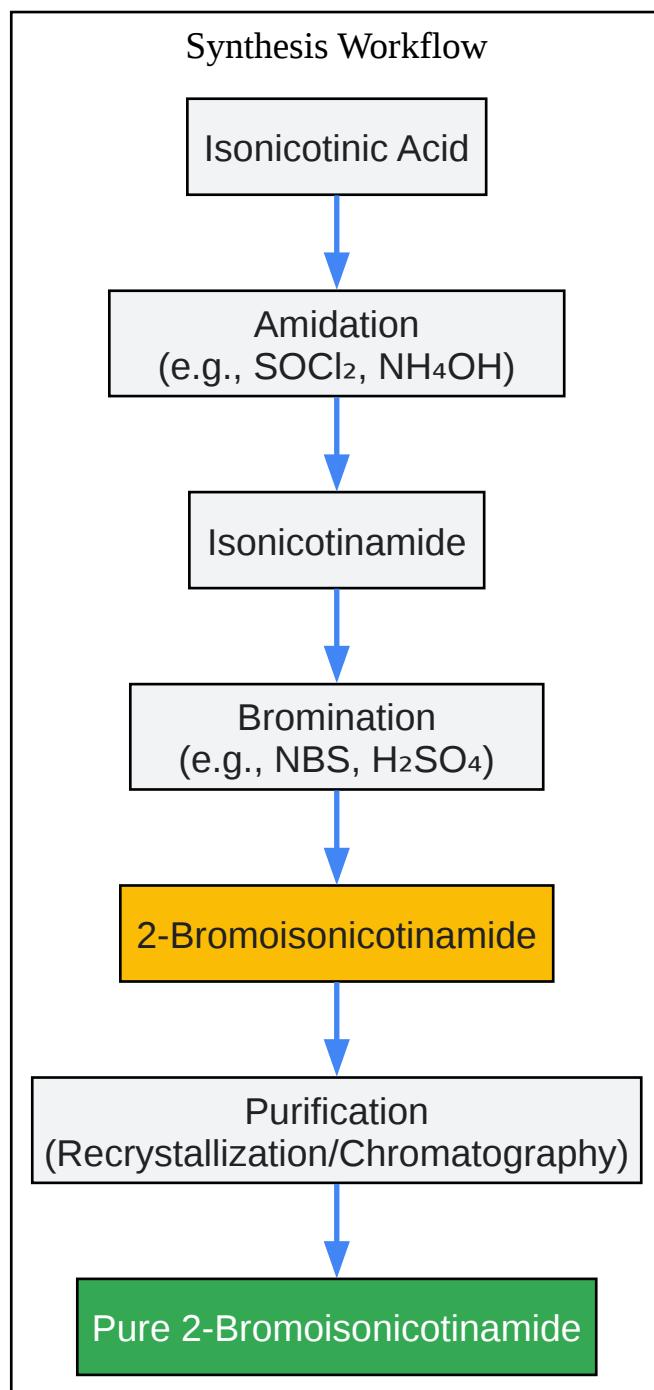
atom activates the C2 position for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions.

Property	Value
CAS Number	29840-73-1
Molecular Formula	C ₆ H ₅ BrN ₂ O
Molecular Weight	201.02 g/mol
Melting Point	192°C
Appearance	Off-white to yellow solid
SMILES	NC(=O)c1ccnc(Br)c1
InChI Key	KCELTDZFDHPTBI-UHFFFAOYSA-N
Storage	Inert atmosphere, 2-8°C

Table 1: Physical and Chemical Properties of **2-Bromoisonicotinamide**

Synthesis of 2-Bromoisonicotinamide

While **2-bromoisonicotinamide** is commercially available, its synthesis in the laboratory is often achieved through the bromination of isonicotinamide or its precursors. A general workflow for its preparation is outlined below.



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Caption: General synthesis workflow for **2-Bromoisonicotinamide**.

Experimental Protocol: Synthesis from Isonicotinamide

This protocol describes a representative procedure for the bromination of isonicotinamide.

Materials:

- Isonicotinamide
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid
- Sodium thiosulfate (saturated aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of isonicotinamide in concentrated sulfuric acid, add N-bromosuccinimide (1.1 - 1.3 equivalents) portion-wise at room temperature.
- Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the product with ethyl acetate (3 x volume).
- Combine the organic layers and wash with brine.

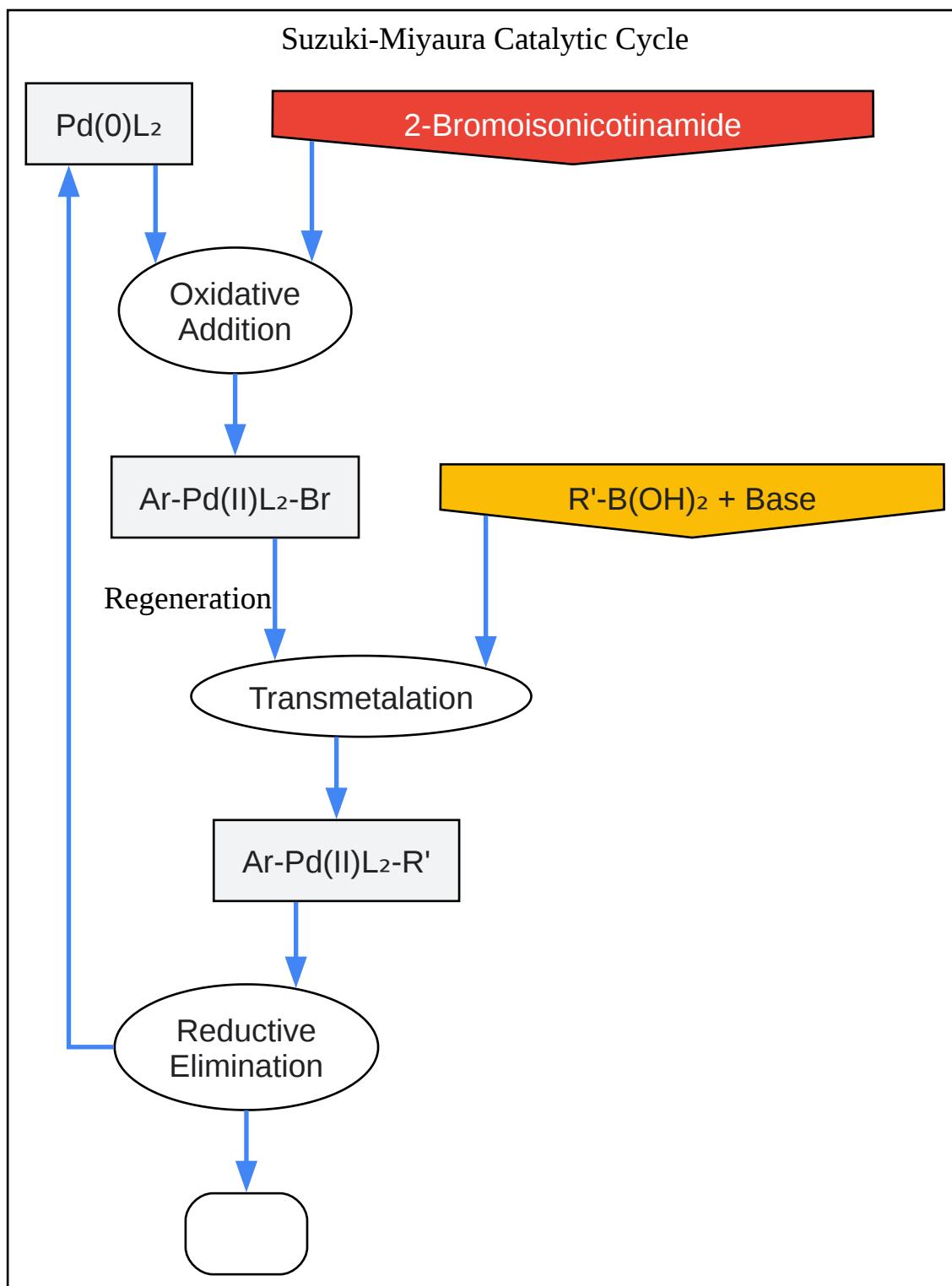
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-bromoisonicotinamide** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Applications in Cross-Coupling Reactions

2-Bromoisonicotinamide is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between **2-bromoisonicotinamide** and a variety of organoboron compounds.^{[1][2][3]} This reaction is widely used to synthesize biaryl and heteroaryl structures.^[1]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions & Yields:

Parameter	Condition	Notes
Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂ /Ligand	1-5 mol% loading is typical.[3]
Ligand	SPhos, XPhos, P(t-Bu) ₃	Used with Pd(II) precursors.
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ , KF	Activates the organoboron species.
Solvent	Toluene/H ₂ O, Dioxane/H ₂ O, DMF	Biphasic systems are common.
Temperature	80 - 120 °C	Substrate dependent.
Atmosphere	Inert (Nitrogen or Argon)	Prevents catalyst degradation.
Typical Yield	55 - 95%	Highly dependent on substrates and conditions.[1] [4]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **2-bromoisonicotinamide** with an arylboronic acid.

Materials:

- **2-Bromoisonicotinamide** (1.0 equiv)
- Arylboronic acid (1.2 - 1.5 equiv)
- Pd(PPh₃)₄ (0.03 equiv)
- Potassium Carbonate (K₂CO₃) (3.0 equiv)
- Toluene/Water (4:1 v/v)
- Round-bottom flask or Schlenk tube

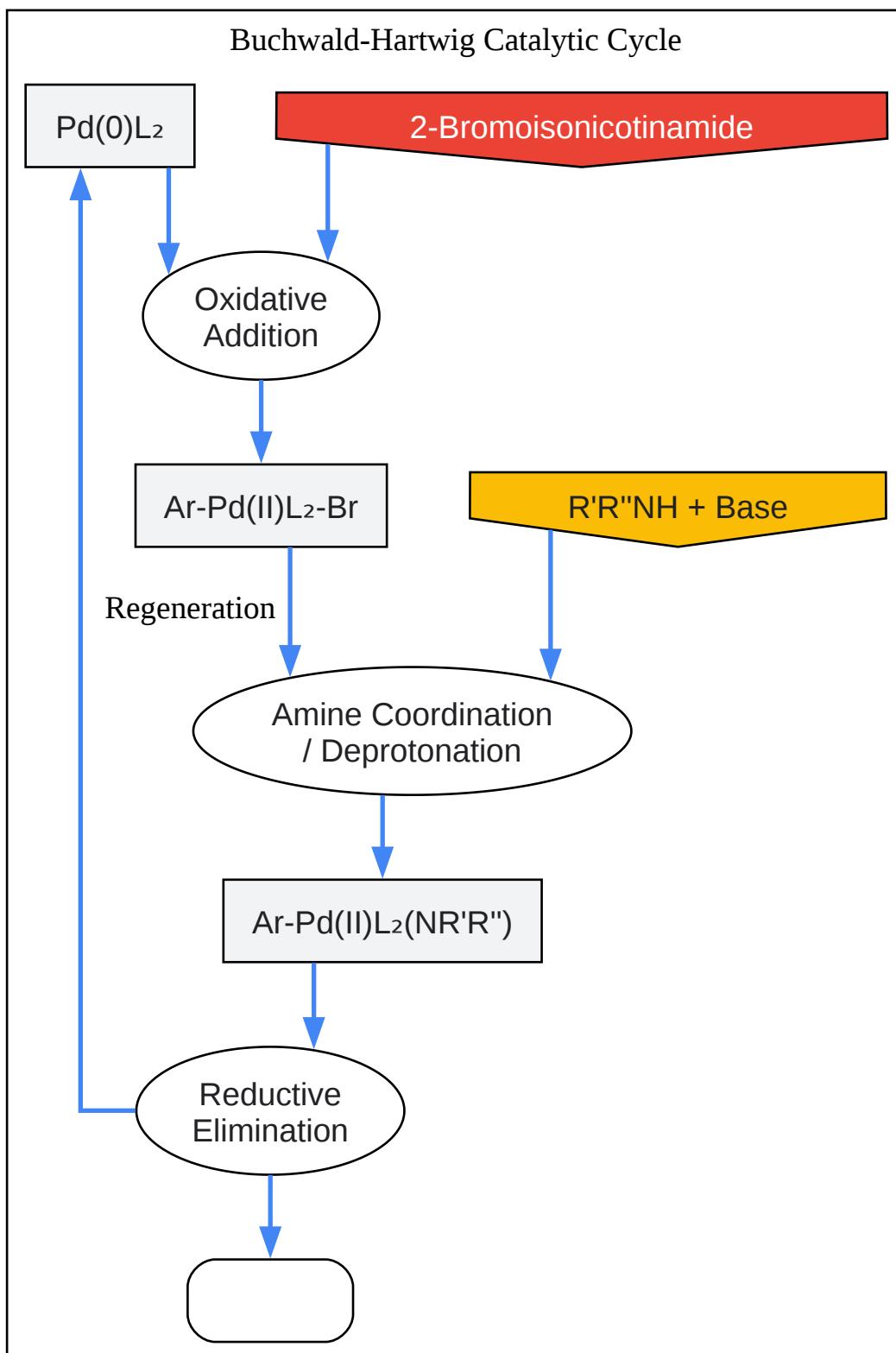
- Magnetic stirrer and heating mantle
- Condenser

Procedure:

- To a dry round-bottom flask or Schlenk tube, add **2-bromoisonicotinamide**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$, to the flask under the inert atmosphere.
- Add the degassed toluene/water solvent mixture via syringe.
- Attach a condenser and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours.
- Monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-arylisonicotinamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling **2-bromoisonicotinamide** with a wide range of primary and secondary amines.^{[5][6]} This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines.^{[5][7]}



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Typical Reaction Conditions & Yields:

Parameter	Condition	Notes
Catalyst	Pd ₂ (dba) ₃ , Pd(OAc) ₂	Pre-catalysts requiring a ligand.
Ligand	BINAP, XPhos, dppf	Bulky, electron-rich phosphine ligands are preferred.
Base	NaOt-Bu, K ₃ PO ₄ , Cs ₂ CO ₃	Strong, non-nucleophilic bases are typically used.
Solvent	Toluene, Dioxane, THF	Anhydrous conditions are crucial.
Temperature	80 - 110 °C	Dependent on amine and aryl halide reactivity.
Atmosphere	Inert (Nitrogen or Argon)	Essential for catalyst stability.
Typical Yield	55 - 98%	Yields are generally high for a broad range of amines. [7]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of **2-bromoisonicotinamide**.

Materials:

- **2-Bromoisonicotinamide** (1.0 equiv)
- Amine (primary or secondary) (1.2 equiv)
- Pd₂(dba)₃ (0.01-0.05 equiv)
- XPhos (0.02-0.10 equiv)
- Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

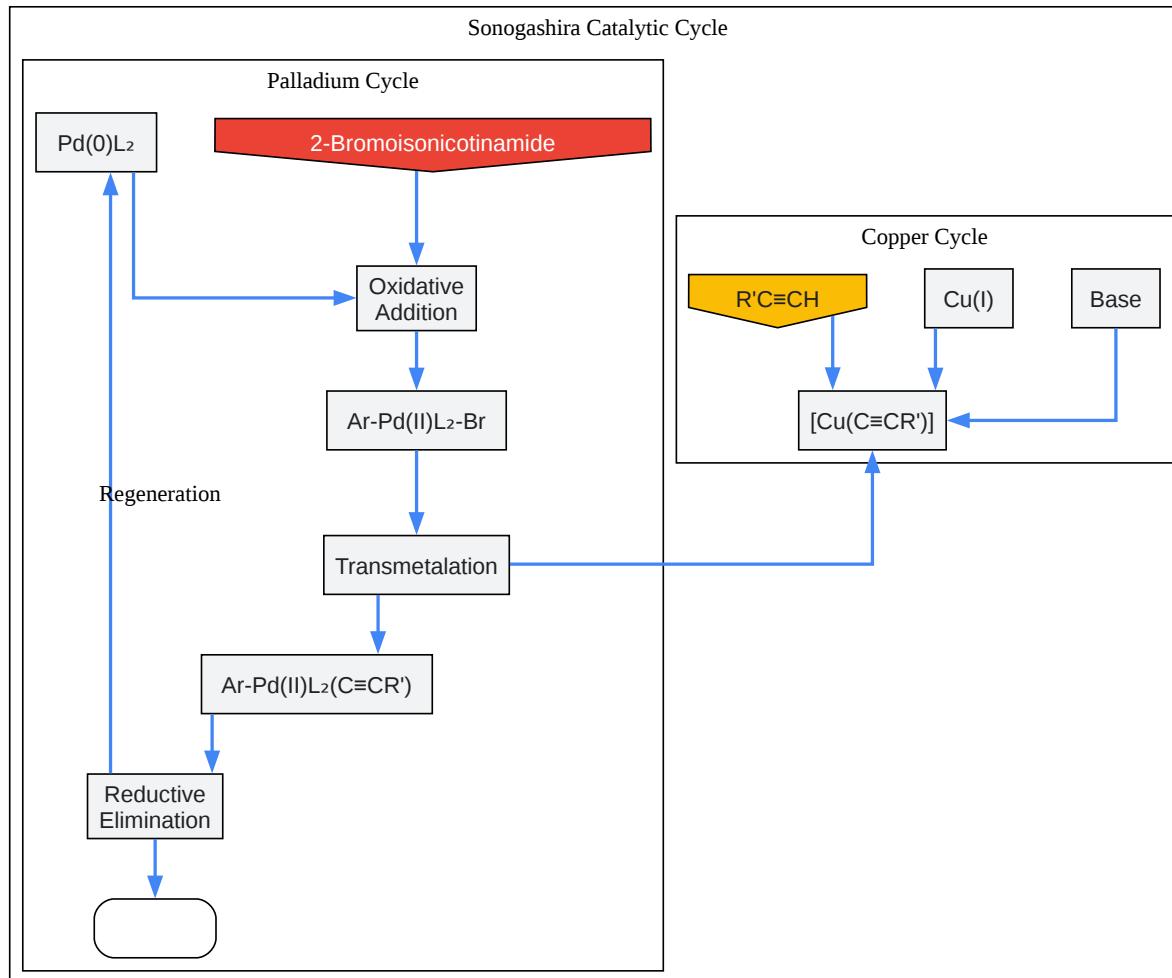
- Anhydrous Toluene
- Schlenk tube or sealed vial
- Magnetic stirrer and heating mantle

Procedure:

- To a dry Schlenk tube or sealed vial under an inert atmosphere, add **2-bromoisonicotinamide**, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
- Evacuate and backfill the vessel with argon or nitrogen.
- Add anhydrous toluene, followed by the amine coupling partner.
- Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
- Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired 2-aminoisonicotinamide derivative.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between **2-bromoisonicotinamide** and a terminal alkyne, providing a direct route to 2-alkynyl-substituted pyridines.[8][9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Typical Reaction Conditions & Yields:

Parameter	Condition	Notes
Pd Catalyst	PdCl ₂ (PPh ₃) ₂ , Pd(PPh ₃) ₄	1-5 mol% loading.
Cu Co-catalyst	CuI	1-10 mol% loading.
Ligand	PPh ₃ , P(t-Bu) ₃	Often part of the Pd complex.
Base	Et ₃ N, DIPEA, Piperidine	Acts as both base and often as a solvent.
Solvent	THF, DMF, Toluene	Co-solvent with the amine base.
Temperature	Room Temperature to 100 °C	Dependent on substrate reactivity.
Atmosphere	Inert (Nitrogen or Argon)	Required to prevent oxidative homocoupling of the alkyne.
Typical Yield	72 - 96%	Generally high for a range of terminal alkynes.[9][10]

Table 4: Representative Conditions for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of **2-bromoisonicotinamide**.

Materials:

- **2-Bromoisonicotinamide** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- PdCl₂(PPh₃)₂ (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triethylamine (Et₃N)

- Tetrahydrofuran (THF)
- Schlenk flask
- Magnetic stirrer

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2-bromoisonicotinamide**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Evacuate and backfill the flask with argon or nitrogen.
- Add a solution of the terminal alkyne in a mixture of THF and triethylamine.
- Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-isonicotinamide.

Application in Drug Discovery: PARP Inhibitors

The isonicotinamide core is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.^[11] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.^[11]

2-Bromoisonicotinamide and its derivatives are critical intermediates in the synthesis of potent PARP inhibitors, such as Niraparib.[\[11\]](#) The synthetic strategies often involve an initial cross-coupling reaction (e.g., Suzuki-Miyaura) at the C2 position, followed by further functionalization to construct the final complex molecule.

Structure-Activity Relationship (SAR) Insights: While specific SAR data for **2-bromoisonicotinamide** derivatives are proprietary, studies on analogous pyridine-based scaffolds provide valuable insights. The data in Table 5, from a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, illustrates how modifications to a core pyridine structure, accessible through cross-coupling reactions, can significantly impact PARP-1 inhibitory activity.[\[11\]](#)

Compound ID	R Group	PARP-1 IC ₅₀ (nM)
1a	H	>1000
1b	Methyl	256.3 ± 25.1
1c	Ethyl	119.7 ± 11.5
1d	Propyl	8.6 ± 0.6
1e	Isopropyl	28.4 ± 2.9
1f	Cyclopropyl	45.2 ± 4.1
1g	Benzyl	158.6 ± 16.3

Table 5: SAR of Pyridine-Based PARP-1 Inhibitors (Analogues). Data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides.[\[11\]](#)

Conclusion

2-Bromoisonicotinamide is a highly valuable and versatile heterocyclic building block with broad applicability in modern organic synthesis. Its utility is primarily demonstrated through its successful participation in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which provide efficient routes to a wide range of functionalized pyridine derivatives. The importance of these derivatives is particularly highlighted in the field of drug discovery, where the isonicotinamide scaffold is a key component of targeted therapies such as PARP inhibitors. The detailed protocols and

quantitative data presented in this guide are intended to facilitate the effective use of **2-bromoisonicotinamide** by researchers and professionals in the chemical and pharmaceutical sciences, enabling the development of novel molecules with significant potential.

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- To cite this document: BenchChem. [2-Bromoisonicotinamide: A Versatile Heterocyclic Building Block for Chemical Innovation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275101#2-bromoisonicotinamide-as-a-heterocyclic-building-block>]

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